molecular formula C15H12F3NO2S B14623785 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide CAS No. 55251-20-2

1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide

Cat. No.: B14623785
CAS No.: 55251-20-2
M. Wt: 327.3 g/mol
InChI Key: FTRFYAXVXRZNTH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is a compound that belongs to the class of trifluoromethanesulfonamides These compounds are known for their unique chemical properties, including high thermal stability and strong electron-withdrawing capabilities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide typically involves the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile. This reaction is carried out in the presence of potassium carbonate in tetrahydrofuran (THF) at room temperature. The product, N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, is then isolated and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromoacetonitrile: Used in the initial synthesis step.

    Potassium Carbonate: Acts as a base in the reaction.

    Tetrahydrofuran (THF): Commonly used as a solvent.

Major Products

The major products formed from these reactions include N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide and its tetrazole derivatives .

Scientific Research Applications

1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide involves its strong electron-withdrawing capabilities, which can influence the reactivity of other functional groups in a molecule. This makes it a valuable reagent in various chemical reactions, including nucleophilic substitutions and cycloadditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide is unique due to its specific structural features, which provide distinct reactivity and stability compared to other trifluoromethanesulfonamide derivatives. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various scientific research applications.

Properties

CAS No.

55251-20-2

Molecular Formula

C15H12F3NO2S

Molecular Weight

327.3 g/mol

IUPAC Name

1,1,1-trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide

InChI

InChI=1S/C15H12F3NO2S/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(10-13)19-22(20,21)15(16,17)18/h2-10,19H,1H2

InChI Key

FTRFYAXVXRZNTH-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=CC=C2)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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